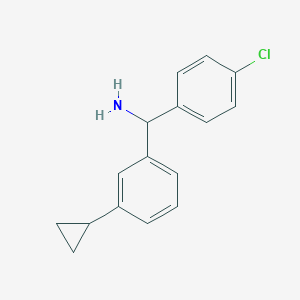
(4-Chlorophenyl)-(3-cyclopropylphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)phenylmethylamine is a compound with the molecular formula C13H12ClN . It has an average mass of 217.694 Da and a monoisotopic mass of 217.065826 Da .
Molecular Structure Analysis
The molecular structure of a compound like (4-Chlorophenyl)phenylmethylamine would consist of a chlorophenyl group attached to a phenylmethylamine group . The exact structure of “(4-Chlorophenyl)-(3-cyclopropylphenyl)methanamine” could vary depending on the position of the cyclopropyl group.Applications De Recherche Scientifique
Luminescent Properties and Interactions
A study on luminescent mono- and binuclear cyclometalated platinum(II) complexes involving 4-chlorophenyl functionalities explores their fluid- and solid-state interactions, demonstrating potential applications in light-emitting materials and sensors due to their emissive properties in solution at room temperature (Lai et al., 1999).
Chemical Synthesis and Reactivity
Research into cyclopropenone oximes, including reactions with isocyanates to form diazaspirohexenones, showcases the synthetic utility of cyclopropyl and chlorophenyl groups in producing complex organic structures, which can have implications for drug synthesis and material science (Yoshida et al., 1988).
Photocatalysis and Organic Transformations
Aryl cations from aromatic halides, including 4-chlorophenyl derivatives, were generated and reacted with pi nucleophiles, highlighting the role of such compounds in photocatalytic reactions and organic synthesis, potentially applicable in developing new synthetic methodologies (Protti et al., 2004).
Environmental Chemistry
Studies on the toxicity and anaerobic biodegradability of chlorinated phenols indicate the environmental impact and fate of such compounds, which is crucial for assessing and mitigating pollution related to chlorophenyl-containing substances (O'Connor & Young, 1989).
Mécanisme D'action
Target of Action
The primary targets of (4-Chlorophenyl)-(3-cyclopropylphenyl)methanamine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like many other amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
Propriétés
IUPAC Name |
(4-chlorophenyl)-(3-cyclopropylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN/c17-15-8-6-12(7-9-15)16(18)14-3-1-2-13(10-14)11-4-5-11/h1-3,6-11,16H,4-5,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVCEXUWGTNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

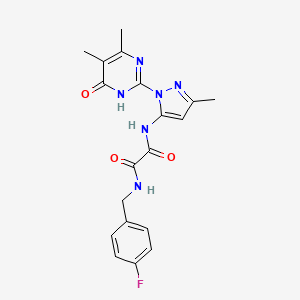
![Methyl 3-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2612070.png)
![N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612072.png)
![6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2612073.png)
![9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B2612075.png)
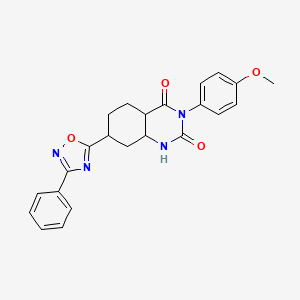
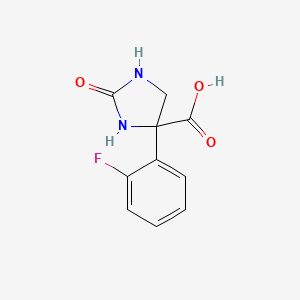

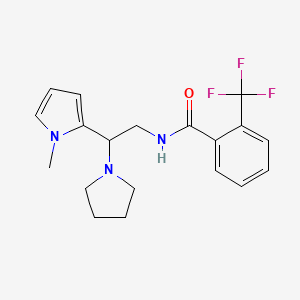
![7-[(E)-but-2-enyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2612080.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2612085.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2612090.png)
![3-(2-(2,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2612092.png)